molecular formula C11H18F3NO4 B15200846 (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid

Cat. No.: B15200846
M. Wt: 285.26 g/mol
InChI Key: TYQRGOIPUSJXNX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS: 2242426-52-2) is a chiral carboxylic acid derivative with a molecular formula of C₁₁H₁₈F₃NO₄ and a molecular weight of 285.26 g/mol . Key structural features include:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Trifluoromethyl (CF₃) and geminal dimethyl (C(CH₃)₂) substituents at the β- and γ-positions of the butanoic acid backbone.
  • Chiral center at the α-carbon (S-configuration).

This compound is primarily used in peptide synthesis and medicinal chemistry due to its steric and electronic properties, which enhance metabolic stability and modulate solubility .

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

(2S)-4,4,4-trifluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4,5)11(12,13)14/h6H,1-5H3,(H,15,18)(H,16,17)/t6-/m1/s1

InChI Key

TYQRGOIPUSJXNX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

    Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.

Major Products Formed

The major product formed from the deprotection of this compound is the corresponding free amine, along with by-products such as carbon dioxide and tert-butyl cation .

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group acts as a protecting group, preventing unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

5-Fluoro-PINACA 3,3-Dimethylbutanoic Acid

  • Molecular Formula: Not explicitly stated, but presumed to include fluorine and dimethyl substituents (e.g., C₁₀H₁₆FNO₃) .
  • Key Features: 5-Fluoro substitution on the indazole/indole core (common in synthetic cannabinoids like 5F-ADB). 3,3-Dimethylbutanoic acid moiety, similar to the target compound.
  • Role: A metabolite of synthetic cannabinoids (e.g., 5F-ADB, 5F-EDMB-PINACA), detected in biological samples at reporting limits of 5.0 ng/mL .
  • Contrast: Unlike the target compound, this metabolite lacks the Boc-protected amino group and trifluoromethyl substituents, making it more polar and less stable in acidic conditions .

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic Acid

  • Molecular Formula: C₁₂H₂₃NO₄ (MW: 245.32 g/mol) .
  • Key Features: Boc-protected amino group and geminal dimethyl substituents. No trifluoromethyl group, reducing steric hindrance and lipophilicity.
  • Role : Used in peptide synthesis but discontinued due to safety concerns, including hazards related to inhalation, skin contact, and environmental release .
  • Contrast : The absence of fluorine reduces its metabolic resistance compared to the trifluoro-substituted target compound .

FUBINACA 3,3-Dimethylbutanoic Acid

  • Molecular Formula : Presumed to include a valine-like backbone (e.g., C₁₀H₁₆N₂O₃) .
  • Key Features: 3,3-Dimethylbutanoic acid moiety linked to a carboxamide group.
  • Contrast : Unlike the target compound, FUBINACA derivatives lack fluorine and Boc protection, limiting their use in controlled drug delivery systems .

Structural and Functional Analysis

Table 1: Comparative Properties

Property Target Compound 5-Fluoro-PINACA Metabolite (S)-Boc-amino-dimethylbutanoic Acid
Molecular Formula C₁₁H₁₈F₃NO₄ ~C₁₀H₁₆FNO₃ C₁₂H₂₃NO₄
Molecular Weight 285.26 g/mol ~227.24 g/mol (estimated) 245.32 g/mol
Key Substituents Boc, CF₃, C(CH₃)₂ 5-Fluoro, C(CH₃)₂ Boc, C(CH₃)₂
Role Peptide synthesis Cannabinoid metabolite Discontinued synthesis intermediate
Metabolic Stability High (due to CF₃ and Boc) Low (unprotected amine) Moderate

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves amino group protection with Boc (tert-butoxycarbonyl) and fluorination. A common method starts with trifluorobutanoate derivatives, where the amino group is protected using Boc anhydride in the presence of bases like sodium hydride or potassium carbonate . Fluorination steps may employ trifluoromethylation agents under controlled temperatures (e.g., −78°C to room temperature). Yield optimization depends on base selection, solvent polarity (e.g., THF or DMF), and stoichiometric ratios of fluorinating agents. For example, potassium carbonate in THF may improve regioselectivity compared to NaH in DMF due to reduced side reactions .

Q. How is the chiral center characterized using analytical techniques?

The (S)-configuration is confirmed via:

  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
  • NMR Spectroscopy : Analysis of diastereotopic protons or nuclear Overhauser effect (NOE) to confirm spatial arrangement .
  • X-ray Crystallography : Definitive structural assignment via crystal structure resolution, particularly for derivatives co-crystallized with resolving agents .

Advanced Research Questions

Q. What strategies resolve low yields in coupling reactions involving this compound?

Low yields in peptide couplings (e.g., amide bond formation) can arise from steric hindrance or racemization. Mitigation strategies include:

  • Coupling Reagents : Use of HATU or PyBOP instead of EDCl/HOBt to enhance activation .
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization .
  • Additives : Inclusion of DMAP or HOAt to improve reaction efficiency . Purity is monitored via LC-MS, with yields typically improving from ~40% to >75% under optimized conditions .

Q. How does the trifluoromethyl group influence metabolic stability in biological systems?

The CF₃ group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes. This is critical in drug design, as seen in dipeptidyl peptidase-4 (DPP4) inhibitors, where fluorinated analogs exhibit prolonged half-lives compared to non-fluorinated counterparts . Stability assays (e.g., liver microsome studies) show <20% degradation after 60 minutes, attributed to the electron-withdrawing effect of CF₃ .

Q. What contradictions exist in reported biological activities, and how can researchers validate findings?

Discrepancies in IC₅₀ values for enzyme inhibition (e.g., DPP4) may arise from assay conditions (pH, substrate concentration) or impurity profiles. Validation strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed substrate concentrations) .
  • Orthogonal Assays : Confirm activity via fluorescence polarization and SPR (surface plasmon resonance) .
  • Purity Analysis : Use UPLC-MS to rule out interference from diastereomers (<1% impurity threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.